4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Derivative Naming Conventions
The IUPAC name 4-methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is derived from its structural components:
- A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).
- A methyl group at the 4-position of the piperidine ring.
- A pyridin-4-yl substituent (pyridine ring attached via its 4-position) at the 1-position of the piperidine.
- A carboxylic acid group at the 4-position of the piperidine.
- A hydrochloride salt formed by protonation of the piperidine nitrogen.
Alternative naming conventions include 1-pyridin-4-yl-4-piperidinecarboxylic acid hydrochloride and 4-carboxy-1-(4-pyridyl)piperidin-4-ylmethyl chloride . Derivatives often modify the pyridine or piperidine moieties, such as replacing the methyl group with ethyl or introducing halogen substituents on the pyridine ring.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1909312-20-4 | |
| Molecular Formula | $$ \text{C}{12}\text{H}{17}\text{ClN}{2}\text{O}{2} $$ | |
| SMILES | CC1(CCN(CC1)C2=CC=NC=C2)C(=O)O.Cl | |
| InChIKey | AVPJDPXNTAOBRA-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation , with the methyl and carboxylic acid groups occupying axial positions to minimize steric hindrance. Computational studies reveal that the pyridinyl substituent at the 1-position lies equatorial, stabilized by weak van der Waals interactions with the piperidine ring.
Key geometric parameters :
- The C4-methyl group causes slight distortion in the chair conformation, increasing the N1-C2-C3-C4 dihedral angle to 55.6°.
- The carboxylic acid group participates in intramolecular hydrogen bonding with the protonated piperidine nitrogen (N–H···O distance: 2.12 Å).
Density Functional Theory (DFT) calculations indicate an energy barrier of 12.3 kJ/mol for chair-to-chair inversion, comparable to unsubstituted piperidine derivatives.
Crystallographic Studies and Unit Cell Parameters
X-ray diffraction analysis of the hydrochloride salt reveals a monoclinic crystal system with space group P2₁/c and the following unit cell parameters:
- $$ a = 8.54 \, \text{Å} $$
- $$ b = 12.37 \, \text{Å} $$
- $$ c = 14.22 \, \text{Å} $$
- $$ \beta = 97.5^\circ $$
- $$ Z = 4 $$ (molecules per unit cell).
The crystal lattice is stabilized by:
- N–H···Cl⁻ hydrogen bonds between the protonated piperidine nitrogen and chloride ions (bond length: 2.08 Å).
- C=O···H–C interactions between carboxylic acid groups and adjacent methyl groups.
Figure 1 : Hydrogen bonding network in the crystal structure (simplified).
Comparative Analysis of Protonation States in Hydrochloride Salt Formation
Protonation occurs preferentially at the piperidine nitrogen (pKa ≈ 9.2) rather than the pyridine nitrogen (pKa ≈ 5.2) due to the electron-donating methyl group enhancing basicity. Key comparisons include:
Table 2: Protonation States
| Form | Protonation Site | Stability (kJ/mol) | Source |
|---|---|---|---|
| Free base | Pyridine nitrogen | 0 (reference) | |
| Hydrochloride salt | Piperidine nitrogen | -23.4 | |
| Zwitterionic form* | Piperidine and carboxylic acid | -15.7 |
*The zwitterionic form is less stable due to charge separation.
In aqueous solution, the hydrochloride salt dissociates into a monoprotonated cation ($$[\text{C}{12}\text{H}{17}\text{N}{2}\text{O}{2}]^+$$) and chloride counterion. NMR studies in D₂O confirm protonation at the piperidine nitrogen, evidenced by upfield shifts of H2 and H6 protons (Δδ = -0.45 ppm).
Properties
IUPAC Name |
4-methyl-1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(11(15)16)4-8-14(9-5-12)10-2-6-13-7-3-10;/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJMGPAKKATWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-20-4 | |
| Record name | 4-Piperidinecarboxylic acid, 4-methyl-1-(4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909312-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution via Piperidine Intermediate
The nucleophilic substitution approach leverages pre-functionalized piperidine derivatives to introduce the pyridin-4-yl group. A representative method involves reacting 4-methylpiperidine-4-carboxylic acid ethyl ester with 4-chloropyridine hydrochloride in the presence of triethylamine (Et₃N) as a base (Scheme 1A). The reaction proceeds in a sealed tube at 150°C for 96 hours in a mixed ethanol-water solvent system, yielding the free base after workup and recrystallization. Subsequent treatment with hydrochloric acid (HCl) in ethanol generates the hydrochloride salt.
Key Optimization Parameters :
- Base Selection : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) by minimizing side reactions.
- Solvent System : Ethanol-water (1:3 v/v) enhances solubility of ionic intermediates.
- Temperature and Time : Prolonged heating at 150°C ensures complete substitution but risks decarboxylation.
Data Table 1: Nucleophilic Substitution Variants
Reductive Amination Strategy
Reductive amination offers a streamlined route by coupling 4-pyridinecarboxaldehyde with 4-methylpiperidine-4-carboxylic acid derivatives. Palladium on carbon (Pd/C) or rhodium catalysts facilitate hydrogenation under mild conditions (1–3 atm H₂, 50°C), achieving simultaneous imine formation and reduction (Scheme 1B). This method circumvents the need for pre-formed pyridinyl electrophiles.
Critical Insights :
- Catalyst Efficiency : Rhodium catalysts (e.g., Rh/Al₂O₃) reduce reaction times by 30% compared to Pd/C.
- Acid Additives : Hydrochloric acid during workup directly yields the hydrochloride salt, avoiding a separate salt-forming step.
Data Table 2: Reductive Amination Conditions
| Aldehyde | Amine Derivative | Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | Methyl ester | Pd/C | 2 | 50 | 70–75 |
| 4-Pyridinecarboxaldehyde | Ethyl ester | Rh/Al₂O₃ | 1 | 50 | 80–85 |
Multi-Step Synthesis via Piperidine Functionalization
Industrial-scale protocols often employ multi-step sequences to enhance purity and scalability. A patented route begins with piperidine-4-carboxylic acid, which undergoes methylation at the 4-position using transfer hydrogenation with ammonium formate and palladium catalysts (Scheme 1C). The resulting 1-methylpiperidine-4-carboxylic acid is then coupled with 4-bromopyridine via Suzuki-Miyaura cross-coupling, followed by hydrochloric acid quench to isolate the hydrochloride salt.
Advantages :
- Scalability : Continuous flow reactors achieve >90% conversion in <2 hours.
- Purity Control : Intermediate crystallization steps remove byproducts (e.g., dehalogenated pyridines).
Data Table 3: Industrial Process Metrics
| Step | Reactor Type | Catalyst | Residence Time (h) | Purity (%) |
|---|---|---|---|---|
| Methylation | Batch | Pd/C | 4 | 92 |
| Suzuki Coupling | Continuous flow | Pd(PPh₃)₄ | 1.5 | 98 |
One-Pot Cascade Reactions
Recent advances utilize tandem reactions to construct the piperidine ring and introduce substituents in a single operation. A palladium-catalyzed hydrogenation of 4-(pyridin-4-yl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivatives achieves simultaneous ring saturation and methyl group retention (Scheme 1D). This method benefits from chemoselectivity, as the pyridine ring remains intact during hydrogenation.
Performance Metrics :
- Chemoselectivity : >95% preservation of the pyridinyl group.
- Catalyst Loading : 5 mol% Pd/C suffices for full conversion.
Data Table 4: Cascade Reaction Optimization
| Substrate | Catalyst | H₂ Source | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Tetrahydropyridine | Pd/C | H₂ gas | 70 | 85 |
| Dihydropyridine | Rh/C | HCOONH₄ | 100 | 78 |
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl. Optimal conditions use anhydrous HCl gas bubbled into an ethanolic solution of 4-methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid at 0–5°C. Crystallization from ethanol-diethyl ether yields the hydrochloride salt with >99% purity.
Critical Parameters :
Chemical Reactions Analysis
4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine derivatives below, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
The pyridin-4-yl group contributes to hydrogen bonding and π-π stacking interactions, differentiating it from phenyl-substituted analogs like Meperidine, which lacks a heteroaromatic ring . Esterification vs. Carboxylic Acid: Meperidine’s ethyl ester group (vs. free carboxylic acid in the target compound) reduces polarity, increasing blood-brain barrier permeability and opioid activity .
Pharmacological Divergence: While the target compound’s analogs (e.g., isonipecotamide derivatives) show dual thrombin/cholinesterase inhibition , Meperidine’s opioid activity highlights how minor structural changes (e.g., esterification, phenyl substitution) drastically alter biological targets .
Synthetic Accessibility :
- The target compound is synthesized via coupling reactions using TBTU/DIPEA reagents, similar to other isonipecotamide derivatives . In contrast, Meperidine requires esterification and phenyl group introduction .
Research Findings and Data Gaps
- Biological Data : Direct activity data for this compound remain unpublished. However, its structural similarity to thrombin/cholinesterase inhibitors () supports further investigation.
- Safety and Toxicity: No specific data are available, though related piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride, ) emphasize the need for rigorous toxicity profiling.
- Regulatory Status : Unlike Meperidine (Schedule II), the target compound lacks regulatory classification, pending pharmacological validation .
Biological Activity
4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS No. 1375473-86-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is . It features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity. The compound is typically characterized by its hydrochloride salt form, enhancing its solubility and stability in biological assays.
Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit notable antiparasitic properties. For instance, a related compound demonstrated a 30% reduction in parasitemia in a P. berghei mouse model at a dosage of 40 mg/kg, suggesting potential use in malaria treatment . The incorporation of polar functional groups has been shown to improve aqueous solubility while maintaining antiparasitic activity, highlighting the significance of structural modifications in enhancing efficacy .
Anticancer Potential
The compound's structural analogs have been evaluated for their antiproliferative effects on various cancer cell lines. In particular, benzoylpiperidine derivatives have shown significant activity against breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM . The mechanism of action appears to involve competitive inhibition of specific enzymes associated with cancer progression, which is an area of ongoing research.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their effects on biological activity:
| Modification | Biological Activity | IC50/EC50 Values |
|---|---|---|
| N-methyl substitution on pyridyl | Increased potency | EC50 = 0.064 µM |
| Incorporation of methoxy group | Retained activity | EC50 = 0.048 µM |
| Trifluoromethyl group | Enhanced activity | EC50 = 0.010 µM |
| N-substituted imidazole | Decreased potency | EC50 = 0.845 µM |
Case Studies
Several case studies have explored the pharmacological potential of this compound and its analogs:
- Antiparasitic Efficacy : In a study evaluating various piperidine derivatives against Plasmodium species, compounds similar to 4-Methyl-1-(pyridin-4-yl)piperidine showed promising results in reducing parasitemia in murine models .
- Cancer Cell Inhibition : A series of benzoylpiperidine derivatives were tested against human cancer cell lines, revealing significant inhibition rates that prompted further modifications to enhance their efficacy .
- Inflammation Models : In rodent models of inflammation, certain derivatives exhibited marked reductions in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling pyridine derivatives with functionalized piperidine precursors. For example, reactions under alkaline conditions (e.g., using NaOH in dichloromethane) can facilitate nucleophilic substitution or condensation steps. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
- Optimization : Adjusting reaction temperature (e.g., 0–25°C), stoichiometry of reagents, and solvent polarity can improve yields. Monitoring via TLC or HPLC ensures intermediate stability and product formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of characteristic peaks (e.g., pyridine protons at δ 8.5–8.7 ppm, piperidine methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. The compound’s hydrochloride form may release HCl vapor under heat, requiring pH-neutral waste disposal .
- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation. Stability data suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity to biological targets (e.g., opioid receptors)?
- Experimental Design :
- Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]DAMGO for μ-opioid receptors) to measure displacement efficacy. Competitive binding curves (IC₅₀ values) quantify affinity .
- Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound’s pyridine/piperidine moieties and receptor active sites .
Q. What strategies address poor aqueous solubility during in vivo pharmacokinetic studies?
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based complexes to enhance solubility. Dynamic light scattering (DLS) monitors particle size stability .
- Metabolic Stability : Liver microsome assays (human/rat) identify major metabolites via LC-MS/MS. Adjusting the carboxylic acid group’s esterification may improve metabolic resistance .
Q. How do structural modifications influence the compound’s pharmacological profile?
- SAR Studies :
- Replace the pyridine ring with other heterocycles (e.g., thiophene) to alter lipophilicity and blood-brain barrier penetration .
- Introduce substituents (e.g., fluorine at the piperidine methyl group) to enhance receptor selectivity .
Data Contradictions and Resolution
Q. Discrepancies in reported toxicity How to reconcile acute vs. chronic exposure risks?
- Analysis : Acute toxicity (e.g., LD₅₀ in mice) often focuses on immediate effects, while chronic studies assess organ-specific damage (e.g., hepatotoxicity via ALT/AST levels). Variations arise from differences in species, dosing regimens, and endpoints .
- Resolution : Conduct tiered testing: Start with OECD Guideline 423 (acute oral toxicity), followed by 28-day repeated dose studies to identify NOAEL (No Observed Adverse Effect Level) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
